3-Nitro-N-phenylthiophen-2-amine

Description

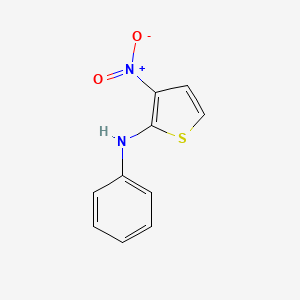

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-nitro-N-phenylthiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-12(14)9-6-7-15-10(9)11-8-4-2-1-3-5-8/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTDQMCSIKYGSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CS2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10516026 | |

| Record name | 3-Nitro-N-phenylthiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78399-02-7 | |

| Record name | 3-Nitro-N-phenylthiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3-Nitro-N-phenylthiophen-2-amine" basic properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the basic properties of 3-Nitro-N-phenylthiophen-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Thiophene derivatives are known to exhibit a wide range of biological activities, and the introduction of a nitro group, a potent electron-withdrawing moiety, can significantly influence the molecule's physicochemical properties and biological interactions. This document summarizes the available quantitative data, details experimental protocols for its synthesis and characterization, and provides a visual representation of the synthetic workflow.

Core Properties of this compound

The fundamental physicochemical properties of this compound (CAS No. 78399-02-7) are summarized below. The data is primarily derived from the work of Kumar et al. (2015).[1]

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 78399-02-7 | [2] |

| Molecular Formula | C₁₀H₈N₂O₂S | [1] |

| Molecular Weight | 220.25 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Melting Point | 67–68 °C | [1] |

| Synthesis Yield | 94% | [1] |

Table 2: Spectroscopic Data

| Spectroscopy | Wavenumber/Chemical Shift | Reference |

| Infrared (IR) νmax (KBr) | 3190, 3118, 3099, 1571, 1483, 1348, 1230, 1184 cm⁻¹ | [1] |

| ¹H NMR (300 MHz, CDCl₃) δ | 10.54 (s, 1H, NH), 7.57 (d, J = 5.7 Hz, 1H, H-5), 7.46 (t, J = 7.8 Hz, 2H, H-3',5'), 7.31–7.24 (m, 3H, H-2',4',6'), 6.42 (d, J = 5.7 Hz, 1H, H-4) | [1] |

| ¹³C NMR (75 MHz, CDCl₃) δ | 155.8 (C-2), 146.4 (C-3), 138.8 (C-1'), 129.6 (C-3',5'), 125.8 (C-4'), 122.2 (C-2',6'), 121.7 (C-5), 107.0 (C-4) | [1] |

| Mass Spectrometry (ESI-MS) m/z | Calculated for C₁₀H₈N₂O₂S: 220.03. Found: 221.05 [M+H]⁺ | [1] |

Experimental Protocols

The following protocols are based on the efficient synthesis method described by Kumar et al. (2015).[1][3][4][5]

Synthesis of this compound

Materials:

-

α-nitroketene N,S-phenylaminoacetal

-

1,4-dithiane-2,5-diol

-

Potassium carbonate (K₂CO₃)

-

Ethanol

Procedure:

-

A mixture of α-nitroketene N,S-phenylaminoacetal (1 mmol), 1,4-dithiane-2,5-diol (1 mmol), and K₂CO₃ (2 mmol) in ethanol (10 mL) is prepared.

-

The reaction mixture is heated under reflux for the time specified by reaction monitoring (e.g., thin-layer chromatography).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The cooled mixture is then poured into water.

-

The resulting precipitated solid is collected by filtration.

-

The collected solid is washed with ethanol to afford the pure this compound.

Characterization Methods

-

Melting Point: Determined in open capillary tubes.

-

Infrared (IR) Spectroscopy: Recorded on a FT-IR Spectrophotometer using KBr pellets.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz NMR instrument using CDCl₃ as the solvent and TMS as the internal standard.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is performed in the positive/negative ion mode.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

Biological Activity Context

While specific biological studies on this compound are limited, the broader class of nitrothiophene compounds has been investigated for various biological activities. Nitro-containing heterocyclic compounds are known to possess antimicrobial properties.[6][7] Studies on substituted nitrothiophenes have shown activity against bacteria such as E. coli and fungi like A. niger.[6] The proposed mechanism of action for some nitrothiophenes involves nucleophilic attack by intracellular thiols.[6][8] The nitro group is a key pharmacophore, and its reduction within cells can lead to the formation of toxic intermediates that can damage cellular macromolecules.[7] Further research is required to elucidate the specific biological profile and potential signaling pathway interactions of this compound.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. This compound | CAS#:78399-02-7 | Chemsrc [chemsrc.com]

- 3. BJOC - An efficient synthesis of N-substituted 3-nitrothiophen-2-amines [beilstein-journals.org]

- 4. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the biological activity of some nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

"3-Nitro-N-phenylthiophen-2-amine" chemical structure and nomenclature

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and synthesis of 3-Nitro-N-phenylthiophen-2-amine. The content is tailored for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and structured data presentation.

Chemical Structure and Nomenclature

IUPAC Name: this compound

Chemical Formula: C10H8N2O2S

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C11H10N2O2S | [1][2][3] |

| Appearance | Solid | [1][2][3] |

| Synthesis Yield | Good | [1][2][3] |

Synthesis

A novel and efficient protocol for the synthesis of N-substituted 3-nitrothiophen-2-amines, including the phenyl derivative, has been developed.[1][2][3] This method involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol.

Experimental Protocol

The synthesis of N-substituted 3-nitrothiophen-2-amines is achieved through a one-pot reaction. The general procedure is as follows:

-

A mixture of the appropriate α-nitroketene N,S-acetal (1 mmol), 1,4-dithiane-2,5-diol (1 mmol), and potassium carbonate (K2CO3) (2 mmol) is prepared in ethanol (10 mL).

-

The reaction mixture is refluxed.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is poured into water.

-

The resulting precipitated solid is filtered and washed with ethanol to yield the pure product.

This protocol is advantageous as it often does not require chromatographic purification.[1][2][3]

Synthesis Workflow

Caption: General experimental workflow for the synthesis of N-substituted 3-nitrothiophen-2-amines.

Structural Characterization

The structure of N-substituted 3-nitrothiophen-2-amines synthesized via the described method was confirmed using a combination of spectroscopic techniques and X-ray crystallography.[1][2][3]

-

NMR Spectroscopy: One- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy was used to elucidate the molecular structure.

-

Mass Spectrometry: Mass spectral data confirmed the molecular weight of the synthesized compounds.

-

Microanalysis: Elemental analysis provided further confirmation of the empirical formula.

-

X-ray Crystallography: The unambiguous structure of a representative N-substituted 3-nitrothiophen-2-amine was determined by single-crystal X-ray diffraction.[1][2][3]

Biological Significance and Potential Applications

While specific signaling pathways for this compound have not been detailed, the 2-aminothiophene scaffold is a crucial pharmacophore found in a variety of biologically active compounds.[1] Derivatives of 2-aminothiophene have demonstrated a wide range of pharmacological activities, including:

-

Neuroleptic activity (e.g., olanzapine)[1]

-

Allosteric modulation of adenosine receptors [1]

-

Anti-inflammatory properties (e.g., tinoridine)[1]

-

Antiviral and antitumor activities [1]

The presence of the nitro group in the thiophene ring is also significant, as nitrothiophenes are known to be important chemotherapeutic agents.[1] Therefore, this compound represents a molecule of interest for further investigation in drug discovery and development.

Logical Relationships in Synthesis

The synthesis of this compound is a multi-step process that occurs in a single pot. The transformation involves the generation of two new carbon-carbon bonds and is presumed to proceed through a sequence of key chemical events.

Caption: Presumed reaction sequence for the formation of the 2-amino-3-nitrothiophene core.[1][2][3]

References

Technical Guide: 3-Nitro-N-phenylthiophen-2-amine (CAS: 78399-02-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-N-phenylthiophen-2-amine is a heterocyclic organic compound belonging to the 2-aminothiophene class. The thiophene ring system is a prevalent scaffold in numerous biologically active compounds and pharmaceutical drugs. The presence of both a nitro group and a secondary amine functionality suggests a potential for diverse chemical reactivity and biological activity. While specific biological data for this compound is not extensively documented in current literature, the broader classes of 2-aminothiophenes and nitrothiophenes are subjects of significant interest in medicinal chemistry. Nitrothiophenes, for instance, are recognized as chemotherapeutic agents, with some acting as nitric oxide donors upon bioreduction. This guide provides a comprehensive overview of the synthesis, and physicochemical properties of this compound, and contextualizes its potential biological relevance based on related compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 78399-02-7 | ChemSrc[1] |

| Molecular Formula | C₁₀H₈N₂O₂S | ChemSrc[1] |

| Molecular Weight | 220.25 g/mol | ChemSrc[1] |

| IUPAC Name | This compound | ChemSrc[1] |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Synthesis

An efficient, two-step synthesis for N-substituted 3-nitrothiophen-2-amines, including the title compound, has been reported. This method involves a domino reaction that forms two carbon-carbon bonds in a single operation.

Synthetic Scheme

The synthesis of this compound proceeds via the reaction of an α-nitroketene N,S-anilinoacetal with 1,4-dithiane-2,5-diol. The reaction is catalyzed by a base, such as potassium carbonate, in refluxing ethanol.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from the literature.

Materials:

-

α-nitroketene N,S-anilinoacetal

-

1,4-dithiane-2,5-diol

-

Potassium carbonate (K₂CO₃)

-

Ethanol

Procedure:

-

A mixture of the appropriate α-nitroketene N,S-anilinoacetal (1 mmol) and 1,4-dithiane-2,5-diol (0.5 mmol) is prepared.

-

Potassium carbonate (K₂CO₃) is added to the mixture.

-

The mixture is suspended in ethanol and refluxed.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into water.

-

The resulting precipitate is filtered and washed with cold ethanol to yield the pure product.

Quantitative Data

The reported synthesis is highly efficient. The table below summarizes the quantitative data for the synthesis of this compound and a selection of its analogs.

| Compound | R Group | Reaction Time (min) | Yield (%) |

| 3e | p-tolyl | 25 | 88 |

| 3a | 4-F-Ph | 20 | 96 |

| 3b | 4-Cl-Ph | 20 | 95 |

| 3c | 4-Br-Ph | 20 | 98 |

| 3d | 3-CF₃-Ph | 30 | 96 |

| 3f | 4-Et-Ph | 25 | 92 |

| 3g | 4-iPr-Ph | 25 | 90 |

| 3h | 4-tBu-Ph | 25 | 89 |

| 3i | 4-MeO-Ph | 20 | 97 |

Biological Activity and Potential Applications

While there is a lack of specific biological studies on this compound, the broader class of nitrothiophenes has been investigated for various therapeutic applications.

General Activity of Nitrothiophenes

Nitrothiophenes are known to possess a range of biological activities, including:

-

Antimicrobial Activity: Several nitrothiophene derivatives have demonstrated efficacy against bacteria and fungi. The proposed mechanism of action for some of these compounds involves nucleophilic attack by intracellular thiols.

-

Antitubercular Activity: Certain nitrothiophenes act as antitubercular agents by releasing nitric oxide upon activation by microbial enzymes.

Potential Signaling Pathways

A generalized potential mechanism of action for bioactive nitrothiophenes is the interaction with intracellular thiol-containing molecules, such as glutathione or cysteine residues in proteins. This interaction can lead to the formation of a Meisenheimer complex or displacement of a leaving group, ultimately resulting in cellular stress and death of the microorganism.

References

"3-Nitro-N-phenylthiophen-2-amine" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of 3-Nitro-N-phenylthiophen-2-amine, a compound of interest in various research and development domains.

Core Molecular Data

The essential molecular identifiers for this compound are summarized in the table below. This information is critical for accurate documentation, analysis, and experimental design.

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O₂S |

| Molecular Weight | 220.25 g/mol |

| CAS Number | 78399-02-7[1] |

Logical Relationship of Compound Properties

The following diagram illustrates the logical flow from the compound's name to its fundamental chemical properties.

Figure 1. Logical relationship of chemical properties.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound would typically be outlined in specific research publications or patents pertaining to its application. These protocols would include, but are not limited to:

-

Synthesis: Detailed reaction conditions, including reactants, solvents, catalysts, temperature, and reaction time. Purification methods such as chromatography or recrystallization would also be specified.

-

Structural Elucidation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structure.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods to determine the purity of the synthesized compound.

It is recommended that researchers consult relevant scientific literature for specific, peer-reviewed experimental methodologies.

References

3-Nitro-N-phenylthiophen-2-amine: A Technical Guide to Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 3-Nitro-N-phenylthiophen-2-amine. In the absence of direct experimental data on this specific molecule, this document extrapolates its potential pharmacological profile based on the well-documented activities of its core structural components: the 2-aminothiophene and nitrothiophene scaffolds. This guide outlines hypothesized mechanisms of action, detailed experimental protocols for in vitro evaluation, and potential signaling pathways that may be modulated by this compound. The information herein is intended to serve as a foundational resource for researchers initiating studies on this compound and its derivatives, particularly in the fields of oncology, infectious diseases, and medicinal chemistry.

Introduction

This compound is a heterocyclic compound featuring a thiophene ring substituted with a nitro group at the 3-position and a phenylamino group at the 2-position. While the synthesis of this and related N-substituted 3-nitrothiophen-2-amines has been reported, a thorough investigation of its biological effects has not yet been documented in publicly available literature. However, the constituent chemical moieties suggest a rich potential for pharmacological activity.

The 2-aminothiophene core is a well-established pharmacophore present in a variety of clinically used drugs and biologically active compounds. Derivatives have shown a wide spectrum of activities including neuroleptic, anti-inflammatory, antiviral, and antitumor effects.

The nitrothiophene group is also of significant interest in medicinal chemistry. Nitroaromatic compounds are often prodrugs that can be bioreductively activated. This property has been exploited in the development of antimicrobial agents, particularly against Mycobacterium tuberculosis, and as hypoxia-activated anticancer agents and radiosensitizers.

This guide will, therefore, explore the potential biological activities of this compound by examining the established properties of these two key structural components.

Potential Biological Activities and Mechanisms of Action

Based on its chemical structure, this compound is hypothesized to possess the following biological activities:

-

Antitubercular/Antimicrobial Activity: The nitrothiophene moiety is a key feature in several antitubercular agents. The proposed mechanism of action involves the enzymatic reduction of the nitro group by bacterial nitroreductases, such as the deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis. This reduction leads to the formation of reactive nitrogen species, including nitric oxide (NO), which are toxic to the bacterial cells.[1][2][3]

-

Anticancer/Cytotoxic Activity: The compound may exhibit cytotoxic effects against cancer cells through several potential mechanisms:

-

Bioreductive Activation: Solid tumors often contain hypoxic (low oxygen) regions. In these environments, nitroreductase enzymes, which are often overexpressed in tumor cells, can reduce the nitro group of this compound to form highly cytotoxic species that can damage DNA and other macromolecules, leading to cell death.

-

Radiosensitization: Nitroaromatic compounds can act as radiosensitizers. By depleting intracellular radioprotective thiols and increasing oxidative stress upon irradiation, they can enhance the efficacy of radiation therapy in killing cancer cells.

-

Induction of Apoptosis: As with many cytotoxic agents, this compound may induce programmed cell death (apoptosis) in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

-

Summary of Potential Biological Activities

| Potential Activity | Relevant Moiety | Proposed Mechanism of Action |

| Antitubercular | Nitrothiophene | Bioreductive activation by bacterial nitroreductases, leading to the release of reactive nitrogen species (e.g., nitric oxide). |

| General Antimicrobial | Nitrothiophene, 2-Aminothiophene | Similar bioreductive activation in other susceptible microbes; disruption of cellular processes by the aminothiophene scaffold. |

| Anticancer (Cytotoxicity) | Nitrothiophene, 2-Aminothiophene | Hypoxia-activated bioreductive prodrug; induction of apoptosis. |

| Radiosensitization | Nitrothiophene | Increased oxidative stress and depletion of radioprotective molecules in cancer cells upon irradiation. |

Experimental Protocols

The following are detailed, representative protocols for evaluating the potential biological activities of this compound.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strains (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis, Escherichia coli, Staphylococcus aureus).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity.

-

Spectrophotometer (plate reader).

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB. Typically, this is done over a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the diluted bacterial suspension to each well, except for the negative control.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600) using a plate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.[4][5][6][7]

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Test compound dissolved in a suitable solvent.

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Sterile 96-well cell culture plates.

-

Multi-well spectrophotometer.

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.[8][9][10][11][12]

Signaling Pathways and Mechanistic Diagrams

The following diagrams, generated using the DOT language, illustrate the hypothesized mechanisms of action and relevant signaling pathways for this compound.

Bioreductive Activation Pathway

Caption: Proposed bioreductive activation of this compound.

Intrinsic Apoptosis Signaling Pathway

References

- 1. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action of 5-nitrothiophenes against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. texaschildrens.org [texaschildrens.org]

The Synthesis and Profile of 3-Nitro-N-phenylthiophen-2-amine: A Technical Overview

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential significance of 3-Nitro-N-phenylthiophen-2-amine. While the broader classes of 2-aminothiophenes and nitrothiophenes are well-established pharmacophores in drug discovery, the specific history of this particular derivative is less documented, with a key modern synthesis being a domino reaction protocol published in 2015. This document details that synthetic methodology, presents available quantitative data, and discusses the potential biological relevance of this compound class for researchers and drug development professionals.

Introduction: The Emergence of a Scaffold

The thiophene ring is a prominent heterocyclic motif in medicinal chemistry, valued for its ability to act as a bioisosteric replacement for a phenyl group and for its presence in numerous bioactive natural and synthetic compounds.[1] The 2-aminothiophene scaffold, in particular, is a cornerstone of many commercially available drugs, including the neuroleptic olanzapine and the anti-inflammatory agent tinoridine.[1][2] Derivatives of 2-aminothiophene have demonstrated a wide array of pharmacological activities, including antiviral, antitumor, and protein-tyrosine phosphatase 1B inhibitory effects.[1][2]

Similarly, nitroaromatic compounds, including nitrothiophenes, are recognized for their therapeutic potential, notably as chemotherapeutic agents.[1][2] The combination of both the 2-aminothiophene and nitro functionalities in a single molecule, therefore, presents an intriguing scaffold for the development of novel therapeutic agents. The pharmacological investigation of N-substituted 2-amino-3-nitrothiophenes, however, has been somewhat limited by the availability of direct and efficient synthetic methods.[1]

A significant advancement in the synthesis of N-substituted 3-nitrothiophen-2-amines was reported in 2015 by a team of researchers who developed a novel, efficient domino reaction protocol.[1][2] This methodology allows for the construction of the target molecule in a single operation, a hallmark of green chemistry that reduces waste and improves efficiency.[1][2] This guide will focus on this key modern synthesis and the characterization of the title compound, this compound.

Synthesis of this compound

The contemporary and most detailed synthesis of this compound and its N-substituted analogues is a one-pot domino reaction.[1][2] This approach involves the reaction of an α-nitroketene N,S-arylaminoacetal with 1,4-dithiane-2,5-diol in the presence of a base.[1][2]

General Experimental Protocol

The following is a generalized experimental protocol based on the published literature for the synthesis of N-aryl-3-nitrothiophen-2-amines.[1][2]

Materials:

-

α-nitroketene N,S-arylaminoacetal (specifically, 1-(methylthio)-2-nitro-1-(phenylamino)ethene for the title compound)

-

1,4-dithiane-2,5-diol

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

Ethanol

Procedure:

-

A mixture of the appropriate α-nitroketene N,S-arylaminoacetal (1 mmol), 1,4-dithiane-2,5-diol (1 mmol), and a base (e.g., K₂CO₃ or TEA, 1 equiv.) is prepared in ethanol.

-

The reaction mixture is heated to reflux.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into water.

-

The resulting solid precipitate is collected by filtration.

-

The collected solid is washed with ethanol to yield the pure N-aryl-3-nitrothiophen-2-amine.

This procedure is noted for its simplicity and for often not requiring chromatographic purification.[1][2]

Proposed Reaction Mechanism

The reaction is proposed to proceed through a domino sequence initiated by the base-promoted decomposition of 1,4-dithiane-2,5-diol to form 2-mercaptoacetaldehyde. This is followed by a nucleophilic addition of the α-nitroketene N,S-arylaminoacetal to the carbonyl group of 2-mercaptoacetaldehyde, an annelation step, and subsequent elimination of methylmercaptan and water to afford the final 3-nitro-N-arylthiophen-2-amine product.[2]

Synthetic Workflow

The overall workflow for the synthesis and purification of this compound is straightforward and efficient.

Quantitative Data and Characterization

The 2015 publication provides data for a range of N-substituted 3-nitrothiophen-2-amines. While specific data for the N-phenyl derivative is not explicitly singled out in all tables of the primary text, the general procedure is reported to produce these compounds in good yields. For a representative N-aryl analogue, N-(p-tolyl)thiophen-2-amine, a yield of 88% was reported.[2]

Table 1: Representative Quantitative Data for N-Aryl-3-nitrothiophen-2-amines

| Compound | R-group on N | Yield (%) | Melting Point (°C) |

| 3e | p-tolyl | 88 | 135–136 |

| 3f | p-tolyl | 88 | 135–136 |

| 3g | 4-ethylphenyl | 95 | 74–75 |

| 3h | 4-isopropylphenyl | 92 | 102–103 |

| 3i | 4-methoxyphenyl | 96 | 98–99 |

| 3j | 4-fluorophenyl | 94 | 158–159 |

| 3k | 4-chlorophenyl | 93 | 170–171 |

| 3l | 4-bromophenyl | 91 | 173–174 |

| 3m | 3-bromophenyl | 90 | 113–114 |

| 3n | 3-(trifluoromethyl)phenyl | 89 | 106–107 |

| 3o | 2-chlorophenyl | 85 | 110–111 |

| 3p | 2-bromophenyl | 83 | 104–105 |

| 3q | 2,4-dichlorophenyl | 87 | 148–149 |

| 3r | 1-naphthyl | 86 | 129–130 |

Data extracted from Kumar et al., 2015.[2]

The structure of the synthesized N-substituted 3-nitrothiophen-2-amines was confirmed using various spectroscopic techniques, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and in some cases, single-crystal X-ray crystallography.[2]

Potential Applications in Drug Development

-

Antimicrobial and Anticancer Agents: The 2-aminothiophene scaffold is present in numerous compounds with demonstrated antimicrobial and anticancer properties.[3][4] The nitro group is also a well-known feature in various antimicrobial and anticancer drugs, where its mechanism of action often involves bioreduction to reactive nitroso and hydroxylamine intermediates that can induce cellular damage.[5]

-

Enzyme Inhibition: Derivatives of 2-aminothiophene have been identified as inhibitors of various enzymes, including protein-tyrosine phosphatase 1B and p53-MDM2 interaction inhibitors.[1][2] The specific substitution pattern of this compound may confer inhibitory activity against a range of therapeutic targets.

-

Modulators of Cell Signaling: The 2-aminothiophene framework is a component of allosteric modulators of the A1 adenosine receptor.[1][2] It is plausible that this compound and its analogues could be explored for their ability to modulate various signaling pathways implicated in disease.

The general mechanism of action for many nitroaromatic drugs involves their reduction by cellular reductases to form radical anions and other reactive species that can lead to DNA damage and cytotoxicity. This is a potential mechanism that could be investigated for this compound in relevant disease models.

Conclusion

This compound is a member of a promising class of heterocyclic compounds that combine the well-established pharmacophores of 2-aminothiophene and a nitro group. While its specific history and discovery are not extensively documented, a highly efficient and modern synthesis published in 2015 has made this compound and its analogues readily accessible for further study. The straightforward, high-yielding nature of this domino reaction protocol is a significant step towards enabling more extensive investigation into the biological activities of this scaffold. Given the known therapeutic potential of its constituent moieties, this compound represents a valuable building block for the design and development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully elucidate the pharmacological profile and potential mechanisms of action of this compound.

References

- 1. BJOC - An efficient synthesis of N-substituted 3-nitrothiophen-2-amines [beilstein-journals.org]

- 2. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Potential Therapeutic Applications of Nitrothiophene Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrothiophene compounds represent a versatile class of heterocyclic molecules with a broad spectrum of demonstrated biological activities. The presence of the nitro group on the thiophene ring is crucial for their mechanism of action, which often involves reductive activation by nitroreductase enzymes present in target organisms. This activation leads to the formation of reactive cytotoxic species, making these compounds promising candidates for the development of novel therapeutics. This guide provides an in-depth overview of the current state of research on nitrothiophene derivatives, focusing on their potential applications in oncology, infectious diseases, and parasitology. It includes a compilation of quantitative biological data, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action to aid in further research and drug development efforts.

Introduction

Thiophene, a five-membered sulfur-containing heterocycle, is a well-established privileged scaffold in medicinal chemistry, found in numerous approved drugs.[1][2] The introduction of a nitro group onto the thiophene ring significantly modulates its electronic properties, enhancing its susceptibility to enzymatic reduction and opening up unique mechanisms for therapeutic intervention.[3] Nitrothiophenes have been investigated for a range of applications, including as antibacterial, antifungal, antiparasitic, and anticancer agents.[4] Their mode of action is often linked to their status as prodrugs, which are selectively activated within target cells or microorganisms that possess the necessary nitroreductase enzymes.[5] This targeted activation is a key advantage, potentially leading to increased efficacy and reduced off-target toxicity.

Therapeutic Applications and Mechanisms of Action

Antibacterial Activity

Nitrothiophene derivatives have demonstrated significant potential as antibacterial agents, particularly against a range of Gram-positive and Gram-negative bacteria.[6][7] Their mechanism of action is primarily attributed to the reduction of the nitro group by bacterial nitroreductases, leading to the generation of cytotoxic reactive nitrogen species that can damage DNA, proteins, and lipids, ultimately causing bacterial cell death.[6]

A notable example is the benzoxazole-nitrothiophene conjugate, IITR00803, which has shown broad-spectrum antibacterial activity, including against clinical isolates of enteric pathogens.[6][8] Interestingly, studies on IITR00803 suggest that its activity may not solely depend on nitroreductase activation, as it retains activity in nitroreductase-deficient strains, indicating a multi-faceted mechanism of action that may also involve disruption of the bacterial membrane potential.[9]

The activation of many nitrothiophene compounds is initiated by bacterial nitroreductases. This pathway involves the enzymatic reduction of the nitro group to a nitroso- and then a hydroxylamino- intermediate, which is a key cytotoxic species.

Anticancer Activity

Several nitrothiophene derivatives have been investigated for their potential as anticancer agents.[10][11] Their cytotoxic effects are often linked to the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). The hypoxic environment characteristic of many solid tumors, where oxygen levels are low, can enhance the activity of nitroreductase enzymes, making nitroaromatic compounds particularly interesting for tumor-targeted therapies.[12]

One thiophene derivative, F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate), has been shown to induce apoptosis in leukemia cell lines through the intrinsic pathway, involving mitochondrial depolarization and activation of caspases 3 and 7.[13][14]

The induction of apoptosis is a key mechanism for the anticancer activity of some thiophene derivatives. This process can be initiated by cellular stress, such as that caused by cytotoxic compounds, leading to the activation of a cascade of caspases.

Antiparasitic Activity

Nitro-functionalized heterocycles have long been a cornerstone in the treatment of parasitic diseases.[15] Nitrothiophene derivatives have shown promising activity against a variety of parasites, including Leishmania and Trypanosoma species.[15][16] Similar to their antibacterial mechanism, the antiparasitic effect of nitrothiophenes is largely dependent on their activation by parasitic nitroreductases, which are distinct from their mammalian counterparts, offering a degree of selectivity.[3] For instance, 5-nitrothiophene-2-carboxamides (5N2Cs) are bioactivated by a type I nitroreductase in Leishmania, leading to the formation of cytotoxic metabolites.[4]

Quantitative Biological Data

The following tables summarize the in vitro activity of various nitrothiophene derivatives against different cell lines and microorganisms.

Table 1: Anticancer Activity of Nitrothiophene Derivatives (IC50 values in µM)

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| Benzo[a]phenazine derivatives | HeLa | 1.0 - 10.0 | [13] |

| Benzo[a]phenazine derivatives | A549 | 1.0 - 10.0 | [13] |

| Benzo[a]phenazine derivatives | MCF-7 | 1.0 - 10.0 | [13] |

| Benzo[a]phenazine derivatives | HL-60 | 1.0 - 10.0 | [13] |

| Thiophene Carboxamide (2b) | Hep3B | 5.46 | [10] |

| Thiophene Carboxamide (2e) | Hep3B | 12.58 | [10] |

| F8 | CCRF-CEM | 2.89 | [13][17] |

Table 2: Antibacterial Activity of Nitrothiophene Derivatives (MIC values in µg/mL)

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| IITR00803 | E. coli | 16 | [8] |

| IITR00803 | S. enterica | 4 | [8] |

| IITR00803 | Clinical Isolates (Enteric) | 4 - 32 | [8] |

| 2-nitrothiophene | E. coli | >128 | [8] |

| 2-nitrothiophene | S. enterica | 64 | [8] |

| Thiophene derivative 4a | S. aureus | Not specified | [18] |

| Thiophene derivatives 1e, 1g, 1h | Gram-positive bacteria | 10 - 20 | [19] |

| Thiophene derivatives (except 1a) | K. pneumoniae | 20 | [19] |

Table 3: Antiparasitic Activity of Nitrothiophene Derivatives (EC50/IC50 values in µM)

| Compound/Derivative | Parasite | EC50/IC50 (µM) | Reference |

| BSF-H | L. infantum promastigotes | 0.76 | [10] |

| BSF-Cl | L. infantum promastigotes | 0.72 | [10] |

| BSF-NO2 | L. infantum promastigotes | 0.58 | [10] |

| BSF-CH3 | L. infantum promastigotes | 2.08 | [10] |

| BSF-Butyl | L. infantum promastigotes | 1.97 | [10] |

| Thiophene derivatives | L. infantum | <10.0 | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of nitrothiophene compounds.

Synthesis of 2-Amino-5-nitrothiophene Derivatives

A general method for the synthesis of 2-amino-5-nitrothiophene derivatives involves the reaction of malononitrile, an aryl isothiocyanate, and bromonitromethane in the presence of a base.[18]

Materials:

-

Malononitrile

-

Aryl isothiocyanate (e.g., phenyl isothiocyanate)

-

Bromonitromethane

-

Sodium ethoxide

-

Ethanol

Procedure:

-

Dissolve malononitrile and the aryl isothiocyanate in ethanol.

-

Add sodium ethoxide to the solution and stir.

-

Slowly add bromonitromethane to the reaction mixture.

-

Continue stirring at room temperature for the specified reaction time.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterize the final product using spectroscopic methods such as IR, 1H NMR, and 13C NMR.[18]

Agar Well Diffusion Assay for Antibacterial Screening

This method is used to qualitatively assess the antibacterial activity of the synthesized compounds.[18]

Workflow:

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the nitrothiophene compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

Nitrothiophene compounds have demonstrated significant therapeutic potential across a range of applications, including as antibacterial, anticancer, and antiparasitic agents. Their mechanism of action, often involving bioreductive activation, offers a promising strategy for targeted therapy. The data and protocols presented in this guide provide a valuable resource for researchers in the field of drug discovery and development.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of nitrothiophene derivatives.

-

Mechanism of Action Elucidation: To gain a deeper understanding of the molecular targets and signaling pathways involved in their therapeutic effects.

-

In Vivo Efficacy and Safety Profiling: To evaluate the therapeutic potential of lead compounds in relevant animal models.

-

Development of Drug Delivery Systems: To enhance the solubility, stability, and targeted delivery of promising nitrothiophene candidates.

By addressing these key areas, the full therapeutic potential of this versatile class of compounds can be realized.

References

- 1. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Evaluation of Novel Magnetic Nanoparticles Combined with Thiophene Derivatives for the Removal of Cr(VI) from an Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vibiosphen.com [vibiosphen.com]

- 7. content.abcam.com [content.abcam.com]

- 8. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo animal models: quantitative models used for identifying antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Nitro Group: A Double-Edged Sword in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The nitro group (-NO₂), a simple yet potent functional group, holds a unique and somewhat paradoxical position in the landscape of medicinal chemistry. Its strong electron-withdrawing nature and susceptibility to metabolic reduction have been exploited to design a diverse array of therapeutic agents. However, these same properties are also intrinsically linked to potential toxicity, presenting a continuous challenge for drug developers. This technical guide provides a comprehensive overview of the multifaceted role of nitro compounds in medicinal chemistry, detailing their mechanisms of action, therapeutic applications, and the experimental methodologies used in their evaluation.

The Chemistry and Bioreductive Activation of Nitro Compounds

The biological activity of most nitroaromatic and nitroheterocyclic compounds is contingent upon the reductive metabolism of the nitro group. This bioactivation is a critical step that transforms these relatively inert prodrugs into highly reactive cytotoxic agents.

Mechanism of Bioreductive Activation

The reduction of a nitro group is a stepwise process that can proceed through one- or two-electron transfer mechanisms, primarily catalyzed by a class of enzymes known as nitroreductases. These enzymes are found in both prokaryotic and eukaryotic organisms, including anaerobic bacteria and protozoa, as well as in hypoxic mammalian cells.[1][2]

The reduction cascade generates a series of reactive intermediates, including the nitroso (-NO), hydroxylamino (-NHOH), and ultimately the amino (-NH₂) derivatives.[2] The intermediate nitroso and hydroxylamino species are highly reactive electrophiles capable of interacting with and damaging cellular macromolecules such as DNA, proteins, and lipids, leading to cytotoxicity.[3][4]

This selective activation in anaerobic or hypoxic environments forms the basis of their therapeutic efficacy against anaerobic microorganisms and solid tumors, which are often characterized by regions of low oxygen tension.[5]

Therapeutic Applications of Nitro Compounds

The unique mechanism of action of nitro compounds has led to their successful application in various therapeutic areas.

Antibacterial Agents

Nitrofurans and nitroimidazoles are prominent classes of antibacterial agents.

-

Nitrofurantoin: Used for the treatment of urinary tract infections, nitrofurantoin is reduced by bacterial nitroreductases to reactive intermediates that inhibit multiple cellular processes, including DNA, RNA, protein, and cell wall synthesis.[3][6][7] This multi-targeted mechanism is thought to contribute to the low rate of acquired bacterial resistance.[6]

-

Metronidazole: A cornerstone in the treatment of anaerobic bacterial and protozoal infections, metronidazole's nitro group is reduced by the pyruvate-ferredoxin oxidoreductase system in these organisms.[8][9] The resulting cytotoxic metabolites cause DNA strand breakage and helix destabilization, leading to cell death.[1][8]

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Nitro-Containing Antibacterial Agents

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Nitrofurantoin | Escherichia coli | <32 | [6] |

| Metronidazole | Helicobacter pylori | <8 | [10] |

| Halogenated Nitro Derivatives | Staphylococcus aureus | 15.6–62.5 | [11][12] |

| 5-nitro-1,10-phenanthroline | Mycobacterium tuberculosis | 0.78 µM | [12] |

| Nitrotriazoles | Mycobacterium tuberculosis | 3-50 µM | [11][12] |

Antiparasitic Agents

Nitroimidazoles are also crucial in combating parasitic infections.

-

Benznidazole and Nifurtimox: These are used to treat Chagas disease, caused by Trypanosoma cruzi. Their mechanism involves the reduction of the nitro group by a parasite-specific type I nitroreductase, leading to the generation of oxidative stress and damage to parasitic macromolecules.

-

Fexinidazole: A more recent addition, fexinidazole is an oral treatment for human African trypanosomiasis (sleeping sickness).[13] It is a prodrug that is metabolized to active sulfone and sulfoxide derivatives which are then thought to be activated by parasitic nitroreductases.[13][14] Clinical trials have demonstrated its efficacy in both stages of the disease.[13][15]

Table 2: Clinical Trial Data for Fexinidazole in Human African Trypanosomiasis

| Trial Identifier | Phase | Indication | Key Findings | Reference |

| NCT03974178 | II/III | T.b. rhodesiense HAT | Fatality rate of 0% at end of hospitalization, lower than the predefined 8.5% rate with melarsoprol. | [16] |

| - | II/III | T.b. gambiense HAT | Good efficacy and safety in both stages for adults and children. | [15] |

| NCT03587766 | II | Chronic indeterminate Chagas disease | Evaluation of low doses and short treatment durations. | [17] |

Anticancer Agents

The hypoxic environment of solid tumors provides a rationale for the use of nitro compounds as hypoxia-activated prodrugs (HAPs).[5]

-

Evofosfamide (TH-302): A 2-nitroimidazole-based prodrug that, under hypoxic conditions, releases the DNA cross-linking agent bromo-isophosphoramide mustard.[18]

Table 3: IC₅₀ Values of Selected Nitro-Containing Anticancer Agents

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole Derivative 14 | MDA-MB-231 (Breast Cancer) | 0.68 ± 0.04 | [19] |

| Pyrazole Derivative 14 | K-562 (Leukemia) | 0.78 ± 0.03 | [19] |

| Synthesized Nitroaromatics | Various Human Cancer Lines | < 8.5 | [11][20] |

Cardiovascular Agents

-

Nitroglycerin: A well-established vasodilator used in the treatment of angina. Its mechanism involves the release of nitric oxide (NO), which activates guanylate cyclase, leading to an increase in cyclic GMP (cGMP) and subsequent smooth muscle relaxation and vasodilation.[4][21][22][23]

The Dual Nature: Pharmacophore vs. Toxicophore

The very mechanism that imparts therapeutic activity to nitro compounds—their reduction to reactive intermediates—is also the source of their potential toxicity.[16] The generation of nitroso and hydroxylamino species can lead to mutagenicity and genotoxicity through DNA damage.[16][24] This dual role as both a pharmacophore and a toxicophore necessitates a careful balance in drug design and development.[5]

Quantitative Structure-Activity Relationship (QSAR) studies are employed to understand the relationship between the chemical structure of nitroaromatic compounds and their toxicity, aiming to design new drugs with improved safety profiles.[5][14][25][26]

Experimental Protocols

A variety of in vitro assays are crucial for the evaluation of nitro compounds in drug discovery.

Synthesis of Nitroimidazole Derivatives

A general synthetic route to nitroimidazole derivatives often involves the alkylation of a pre-existing nitroimidazole core. For instance, 2-methyl-5-nitroimidazole can be reacted with various electrophiles to introduce different substituents at the N-1 position.

Experimental Workflow: Synthesis of a Nitroimidazole Derivative

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[1][4][27]

Protocol Outline:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the nitro compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[27]

Genotoxicity Assessment (Ames Test)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[28]

Protocol Outline:

-

Strain Selection: Use several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine.

-

Compound Exposure: Expose the bacterial strains to various concentrations of the nitro compound, both with and without a metabolic activation system (S9 fraction from rat liver).

-

Plating: Plate the treated bacteria on a histidine-deficient agar medium.

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

-

Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential of the compound.[28]

Conclusion

Nitro compounds represent a vital class of therapeutic agents with a rich history and a promising future in medicinal chemistry. Their unique mechanism of bioreductive activation allows for targeted therapy against anaerobic pathogens and hypoxic tumors. However, the inherent potential for toxicity necessitates a thorough understanding and careful management of their structure-activity and structure-toxicity relationships. Continued research into novel nitro-containing scaffolds, improved drug delivery systems, and a deeper understanding of the enzymatic pathways involved in their activation and detoxification will be crucial for harnessing the full therapeutic potential of this remarkable functional group while minimizing its associated risks. The development of more sophisticated in silico models and high-throughput screening methods will undoubtedly accelerate the discovery of the next generation of safer and more effective nitro-based drugs.[5][21]

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. graphviz.org [graphviz.org]

- 11. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. What is the mechanism of Fexinidazole? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. svedbergopen.com [svedbergopen.com]

- 17. Fexinidazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Fexinidazole interferes with the growth and structural organization of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. DNA damage induced by seven N-nitroso compounds in primary cultures of human and rat kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 3-Nitro-N-phenylthiophen-2-amine from α-Nitroketene N,S-Acetals: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Nitro-N-phenylthiophen-2-amine from α-nitroketene N,S-acetals. The synthesis is based on a novel and efficient protocol involving the reaction of α-nitroketene N,S-arylaminoacetals with 1,4-dithiane-2,5-diol. This method is notable for the formation of two carbon-carbon bonds in a single operation.[1] Thiophene derivatives are significant in medicinal chemistry, with applications ranging from neuroleptics to anti-inflammatory agents.[1][2] Nitrothiophenes, in particular, are recognized as important chemotherapeutic agents.[1][2]

Reaction Principle

The synthesis of 3-nitro-N-aryl/alkylthiophen-2-amines is achieved through a domino reaction between α-nitroketene N,S-aryl/alkylaminoacetals and 1,4-dithiane-2,5-diol, which serves as a source of 2-mercaptoacetaldehyde.[1] The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in refluxing ethanol.[1][2] The proposed mechanism involves the base-promoted decomposition of 1,4-dithiane-2,5-diol to 2-mercaptoacetaldehyde, followed by a nucleophilic addition, annelation, and elimination sequence to form the final thiophene ring.[1]

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted below.

Figure 1: General workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound (3e) and related derivatives as reported in the literature.

| Compound | R-group (Amine) | Reaction Time | Yield (%) | Melting Point (°C) |

| 3e | Phenyl | 25 min | 94% | 67-68 |

| 3i | 4-Methoxyphenyl | 20 min | 95% | 104-105 |

| 3j | o-Tolyl | 25 min | 93% | 169-170 |

Data extracted from reference[3].

Detailed Experimental Protocols

1. General Procedure for the Synthesis of α-Nitroketene N,S-arylaminoacetals (e.g., for 3e precursor)

-

A mixture of 1,1-bis(methylthio)-2-nitroethylene (1 mmol) and the appropriate aromatic amine (in this case, aniline) in ethanol is magnetically stirred.

-

The mixture is heated under reflux for 24 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid that separates out is collected by filtration and washed with ethanol to yield the pure α-nitroketene N,S-arylaminoacetal.[3]

2. General Procedure for the Synthesis of this compound (3e)

-

A mixture of the α-nitroketene N,S-arylaminoacetal (0.5 mmol), 1,4-dithiane-2,5-diol (0.5 mmol), and potassium carbonate (K₂CO₃, 25 mol %) in ethanol (6 mL) is prepared.

-

The mixture is heated under reflux for 20-25 minutes.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The precipitated solid product is collected by filtration and washed with ethanol to afford the pure this compound.[3] For this specific compound, a 94% yield was reported.[3]

Characterization Data for this compound (3e)

-

Appearance: Yellow solid.[3]

-

Melting Point: 67–68 °C.[3]

-

Infrared (KBr) νmax: 3190, 3118, 3099, 1571, 1483, 1348, 1230, 1184 cm⁻¹.[3]

Applications in Drug Development

The 2-aminothiophene core is a well-established pharmacophore found in various marketed drugs and clinical candidates.[1][2] These include the neuroleptic olanzapine and the anti-inflammatory agent tinoridine.[1][2] The introduction of a nitro group can further modulate the biological activity. Nitroaromatic compounds are known to have a wide range of biological activities, including antimicrobial and anticancer properties.[4][5] The nitro group can act as a bioreductive prodrug moiety, being selectively activated under hypoxic conditions found in solid tumors.[6] Therefore, this compound and its derivatives represent a promising scaffold for the development of novel therapeutics, particularly in oncology and infectious diseases.

Proposed Reaction Mechanism

The formation of 3-nitro-N-arylthiophen-2-amines is proposed to proceed through the following mechanistic pathway.

Figure 2: Proposed reaction mechanism for the synthesis of 3-nitro-N-arylthiophen-2-amines.

The reaction is initiated by the base-catalyzed decomposition of 1,4-dithiane-2,5-diol to form 2-mercaptoacetaldehyde.[1] This is followed by a formal [3+2] annulation process, which involves the nucleophilic addition of the α-nitroketene N,S-arylaminoacetal to the carbonyl group of the mercaptoacetaldehyde, followed by cyclization and subsequent elimination of methyl mercaptan and water to yield the final thiophene product.[1]

References

- 1. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - An efficient synthesis of N-substituted 3-nitrothiophen-2-amines [beilstein-journals.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. mdpi.com [mdpi.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for the Domino Synthesis of 3-Nitro-N-phenylthiophen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene derivatives are a cornerstone in medicinal chemistry and materials science. Among them, 2-aminothiophenes are prevalent scaffolds in a variety of pharmacologically active compounds. The domino reaction, a sequence of intramolecular reactions occurring under the same reaction conditions, offers an efficient and atom-economical approach to complex molecules from simple starting materials. This document provides detailed protocols and application notes for the synthesis of 3-Nitro-N-phenylthiophen-2-amine and its derivatives via a domino reaction, based on the work of Kumar et al.[1][2]

The described method allows for the construction of N-substituted 3-nitrothiophen-2-amines through a domino reaction between α-nitroketene N,S-aryl/alkylaminoacetals and 1,4-dithiane-2,5-diol. This process is characterized by the formation of two carbon-carbon bonds in a single operation, proceeding through a proposed sequence of 2-mercaptoacetaldehyde generation, nucleophilic carbonyl addition, annelation, and elimination steps.[1][2]

Reaction Principle and Logical Workflow

The synthesis of this compound is a two-step process, beginning with the preparation of the α-nitroketene N,S-phenylaminoacetal intermediate. This intermediate then undergoes a domino reaction with 1,4-dithiane-2,5-diol in the presence of a base to yield the final product.

Caption: Logical workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The domino reaction for the formation of N-substituted 3-nitrothiophen-2-amines is proposed to proceed through the following mechanistic steps:

-

Generation of 2-mercaptoacetaldehyde : The reaction is initiated by the base-promoted decomposition of 1,4-dithiane-2,5-diol to generate the reactive intermediate, 2-mercaptoacetaldehyde.

-

Nucleophilic Addition : The α-nitroketene N,S-acetal undergoes a nucleophilic addition to the carbonyl group of 2-mercaptoacetaldehyde.

-

Annelation : An intramolecular cyclization occurs through the addition of the thiolate anion onto the iminium ion.

-

Elimination : The final product is formed after the elimination of methanethiol and water.

Caption: Proposed reaction mechanism for the domino synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of α-Nitroketene N,S-aryl/alkylaminoacetals (1)

The α-nitroketene N,S-aryl/alkylaminoacetals are the key starting materials for the domino reaction and can be synthesized from 1,1-bis(methylthio)-2-nitroethene.

Materials:

-

1,1-bis(methylthio)-2-nitroethene

-

Appropriate primary amine (e.g., aniline for N-phenyl derivative)

-

Ethanol

Procedure:

-

A solution of 1,1-bis(methylthio)-2-nitroethene (1 equivalent) in ethanol is prepared.

-

The respective primary amine (1 equivalent) is added to the solution.

-

The reaction mixture is stirred at room temperature for a specified time (typically 3-4 hours).

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired α-nitroketene N,S-aryl/alkylaminoacetal.

Protocol 2: General Procedure for the Domino Synthesis of N-substituted 3-Nitrothiophen-2-amines (3)

This protocol details the one-pot domino reaction to synthesize the target compounds.

Materials:

-

α-Nitroketene N,S-aryl/alkylaminoacetal (1)

-

1,4-Dithiane-2,5-diol (2)

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

Ethanol

Procedure:

-

A mixture of the appropriate α-nitroketene N,S-aminoacetal (1, 1 equivalent), 1,4-dithiane-2,5-diol (2, 1 equivalent), and a base (e.g., K₂CO₃, 2 equivalents) in ethanol is prepared.

-

The reaction mixture is heated to reflux for a specified time (typically 20-30 minutes), with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid product is collected by filtration.

-

The crude product is washed with ethanol to yield the pure N-substituted 3-nitrothiophen-2-amine. Chromatographic purification is generally not required.[1][2]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of this compound and its substituted analogues as reported by Kumar et al.[1][2]

| Entry | Amine Substituent (R) | Base | Time (min) | Yield (%) |

| 1 | Phenyl | K₂CO₃ | 20 | 94 |

| 2 | 4-Methylphenyl | TEA | 25 | 88 |

| 3 | 4-Methoxyphenyl | K₂CO₃ | 20 | 95 |

| 4 | 4-Chlorophenyl | K₂CO₃ | 25 | 92 |

| 5 | 4-Bromophenyl | K₂CO₃ | 25 | 93 |

| 6 | 4-Fluorophenyl | K₂CO₃ | 25 | 91 |

| 7 | 3-Chlorophenyl | K₂CO₃ | 30 | 90 |

| 8 | 2-Methylphenyl | K₂CO₃ | 30 | 89 |

| 9 | Naphthyl | K₂CO₃ | 25 | 96 |

| 10 | Benzyl | K₂CO₃ | 25 | 94 |

Concluding Remarks

The domino reaction protocol presented herein provides an efficient, high-yielding, and operationally simple method for the synthesis of this compound and a variety of its derivatives.[1][2] The procedure avoids the need for complex purification techniques, making it an attractive method for library synthesis in drug discovery and for the preparation of functional materials. The mild reaction conditions and the use of readily available starting materials further enhance the utility of this synthetic strategy.

References

Application Notes and Protocols for the Synthesis of N-Substituted 3-Nitrothiophen-2-amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N-substituted 3-nitrothiophen-2-amines. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities associated with 2-aminothiophene derivatives. The described method offers an efficient, two-step process with high yields, making it a valuable tool for the generation of diverse compound libraries for drug discovery and development.

Introduction

Thiophene-containing compounds are prevalent in a wide range of biologically active molecules and marketed drugs. Specifically, 2-aminothiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including neuroleptic, anti-inflammatory, antiviral, and antitumor properties. The introduction of a nitro group can further modulate the biological and physicochemical properties of these scaffolds.

This protocol outlines a novel and efficient domino reaction for the synthesis of 3-nitro-N-aryl/alkylthiophen-2-amines. The method involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol in the presence of a base. This transformation proceeds in good yields and generates two carbon-carbon bonds in a single operation.[1][2][3]

Experimental Protocol

This protocol is based on the work of Rajaguru, P. et al. (2015).[1][2][3]

Materials:

-

α-nitroketene N,S-aryl/alkylaminoacetals (starting material 1)

-

1,4-dithiane-2,5-diol (dimer of 2-mercaptoacetaldehyde) (starting material 2)

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

Ethanol (refluxing grade)

-

Water (deionized)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

General Procedure:

-

To a solution of the appropriate α-nitroketene N,S-aryl/alkylaminoacetal (1.0 mmol) in ethanol (10 mL), add 1,4-dithiane-2,5-diol (0.5 mmol).

-

Add the base (K₂CO₃, 1.0 mmol, or TEA, 1.0 mmol) to the mixture.

-

Heat the reaction mixture to reflux and stir for the time indicated in Table 1.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water (20 mL).

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with ethanol to afford the pure N-substituted 3-nitrothiophen-2-amine. Further purification by column chromatography is generally not required.[1]

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted 3-nitrothiophen-2-amines.

Table 1: Synthesis of N-substituted 3-nitrothiophen-2-amines

| Entry | R (Substituent on Amine) | Base | Time (min) | Yield (%) |

| 1 | Phenyl | K₂CO₃ | 30 | 92 |

| 2 | 4-Methylphenyl (p-tolyl) | K₂CO₃ | 25 | 95 |

| 3 | 4-Methoxyphenyl | K₂CO₃ | 30 | 94 |

| 4 | 4-Chlorophenyl | K₂CO₃ | 35 | 90 |

| 5 | 4-Bromophenyl | K₂CO₃ | 35 | 91 |

| 6 | 4-Fluorophenyl | K₂CO₃ | 30 | 93 |

| 7 | 3-Methylphenyl (m-tolyl) | K₂CO₃ | 25 | 92 |

| 8 | 2-Methylphenyl (o-tolyl) | K₂CO₃ | 40 | 88 |

| 9 | Naphthyl | K₂CO₃ | 45 | 85 |

| 10 | Benzyl | TEA | 20 | 96 |

| 11 | n-Butyl | TEA | 20 | 94 |

Data adapted from Rajaguru, P. et al. Beilstein J. Org. Chem. 2015, 11, 1707-1712.[1][2][3]

Reaction Workflow

The synthesis of N-substituted 3-nitrothiophen-2-amines proceeds through a domino reaction sequence. The proposed mechanism involves the initial base-promoted decomposition of 1,4-dithiane-2,5-diol to generate 2-mercaptoacetaldehyde. This is followed by a series of nucleophilic additions, cyclization, and elimination steps to form the final thiophene ring.[1][2]

Caption: Synthetic workflow for N-substituted 3-nitrothiophen-2-amines.

Proposed Signaling Pathway Interaction

While the specific signaling pathways modulated by these novel compounds are a subject for future investigation, related 2-aminothiophene derivatives are known to interact with various biological targets. For instance, they can act as allosteric modulators of adenosine receptors or inhibitors of protein-tyrosine phosphatase 1B. The diagram below illustrates a generalized concept of how a small molecule inhibitor, such as a substituted 2-aminothiophene, might interact with a signaling pathway.

Caption: Generalized signaling pathway with a potential inhibitor.

References

Application Notes and Protocols: "3-Nitro-N-phenylthiophen-2-amine" as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-N-phenylthiophen-2-amine is a valuable heterocyclic building block in organic synthesis, primarily serving as a precursor for the construction of fused-ring systems, most notably thieno[2,3-b]indoles. The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The presence of the nitro group at the 3-position provides a strategic handle for reductive cyclization reactions, enabling the efficient synthesis of complex polycyclic aromatic compounds. These resulting thieno[2,3-b]indole frameworks are of significant interest in drug discovery and materials science due to their diverse biological activities, including antitumor, antifungal, and antibacterial properties, as well as their applications in the development of organic electronics.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent transformation into N-phenylthieno[2,3-b]indole.

Synthesis of N-Substituted 3-Nitrothiophen-2-amines

A robust and efficient method for the synthesis of N-substituted 3-nitrothiophen-2-amines involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol.[3][4] This one-pot reaction proceeds in good yields and offers a straightforward route to a variety of N-substituted 2-amino-3-nitrothiophenes.